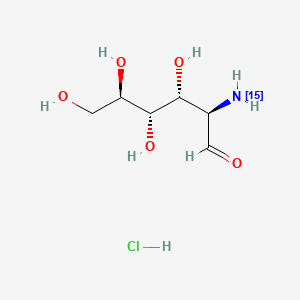

D-Glucosamine-15N hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

D-Glucosamine is usually produced from glucose by fermentation in a coupled manner with N-acetylglucosamine (GlcNAc). Enzymatic catalysis is a specific pathway for the production of GlcN where chitin can be directly hydrolyzed to GlcN .Molecular Structure Analysis

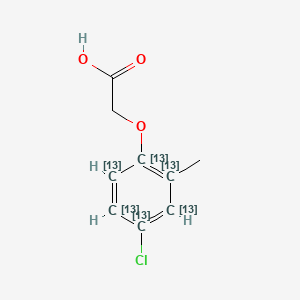

The empirical formula of D-Glucosamine-15N hydrochloride is C6H1315NO5 · HCl . The SMILES string representation of its structure isCl [H]. [15NH2] [C@H]1 [C@@H] (O)O [C@H] (CO) [C@@H] (O) [C@@H]1O . Physical and Chemical Properties Analysis

This compound is a solid substance with an optical activity of [α]20/D +72°, c = 1 in H2O .Scientific Research Applications

Metabolomic Analyses in Dogs : D-Glucosamine hydrochloride is used in examining amino acid metabolism in dogs after oral administration. It was found to accelerate fumarate respiration and elevate plasma levels of lactic acid and alanine, suggesting its potential in promoting cartilage regeneration (Osaki et al., 2012).

Protection Against Free Radical-Induced Damage : This compound demonstrates protective effects against free radical-induced erythrocytes damage, showcasing its potential as a pharmaceutical supplement to alleviate oxidative stress (Jamialahmadi et al., 2014).

Dental Pain Relief : Studies indicate that D-Glucosamine hydrochloride can suppress 5-HT sensitive nociceptive units in rat tooth pulpal nerve, suggesting its applicability as a medicament for dental pain (Kaida et al., 2014).

Erythrocyte Membrane and Cellular Ionic Homeostasis : It has a role in erythrocyte membrane transporter protection in aging models of rats, suggesting its effectiveness in improving ion homeostasis and protecting against age-related alterations (Saraswat et al., 2022).

Synthesis of Protected Glucosamine : It's used in the synthesis of orthogonally protected glucosamine, a common precursor in carbohydrate chemistry (Hernández-Torres et al., 2002).

Antitumor and Immune Regulation : D-Glucosamine Hydrochloride has shown effects on antitumor activity and immune regulation in vitro (Liu Wanshun, 2008).

Efficacy in Major Depression : It has been investigated for its potential antidepressant effects in humans, although results suggest that it may not be effective against major depression (Kumar et al., 2020).

Preparation from Waste Materials : Research includes studies on the improved preparation of D-Glucosamine Hydrochloride from waste materials, indicating its sustainability aspect (Sun et al., 2013).

Antimicrobial Effects : It has been shown to have antimicrobial effects on common strains of food spoilage microorganisms, suggesting its potential as a preservative agent (Chen Xin, 2001).

Antioxidation Effects : D-Glucosamine Hydrochloride has demonstrated good antioxidation effects on free radicals (Zhao Su-yun, 2007).

Safety and Hazards

D-Glucosamine-15N hydrochloride may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may also cause eye irritation and may be harmful if swallowed . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxyhexanal;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i7+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-FGSAPNRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)[15NH2])O)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)